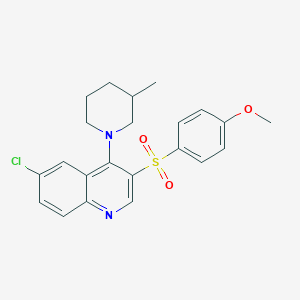

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

描述

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methoxyphenylsulfonyl, and methylpiperidinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired specifications.

化学反应分析

Formation of the Quinoline Core

The quinoline skeleton is typically synthesized via annulation reactions. One approach involves a [3+2+1] cycloaddition using arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) as carbon sources . For example:

-

Reactants : Arylamine (2 carbons, 1 nitrogen), arylaldehyde (1 carbon), DMSO (2 carbons).

-

Conditions : Acidic I₂/DMSO system.

-

Outcome : Direct formation of the quinoline framework with positional specificity .

Another method uses iodine-mediated [4+2] cycloaddition between methyl ketones, arylamines, and styrenes, followed by Kornblum oxidation and aromatization .

Chlorination at Position 6

Chlorination of quinolines is commonly achieved via electrophilic aromatic substitution . For example:

-

Reagent : Chlorine gas or Cl₂ in the presence of a Lewis acid (e.g., FeCl₃).

-

Positional Control : Substituents (e.g., electron-donating groups) direct chlorination to specific positions. In this case, the 6-position is likely activated by the quinoline’s electronic structure .

Sulfonylation at Position 3

The 3-(4-methoxybenzenesulfonyl) group is introduced via nucleophilic aromatic substitution or direct sulfonation :

-

Reagent : 3-Chloro-4-methoxybenzenesulfonyl chloride (e.g., from Sigma-Aldrich ).

-

Conditions : Basic medium (e.g., K₂CO₃) to activate the quinoline’s nitrogen for nucleophilic attack .

This reaction mirrors the synthesis of 2-(piperazin-1-yl)quinoline derivatives, where sulfonyl chlorides react with quinoline intermediates .

Data Table: Key Reactions and Conditions

Research Findings and Challenges

-

Stereoselectivity : The quinoline’s planarity and substituent effects influence regioselectivity in chlorination and substitution .

-

Functional Group Compatibility : The presence of electron-withdrawing groups (e.g., sulfonamide) may stabilize intermediates during substitution reactions .

-

Scalability : One-pot multicomponent reactions (e.g., combining annulation and substitution steps) could improve efficiency .

This compound’s synthesis highlights the versatility of quinoline chemistry, leveraging annulation, halogenation, and nucleophilic substitution to achieve functional diversity. Further optimization of reaction conditions (e.g., catalysts, solvents) could enhance yields and reduce byproducts.

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 349.8 g/mol. Its structure features a quinoline core substituted with a chlorophenylsulfonyl group and a piperidine moiety, contributing to its unique biological activity.

Anticancer Applications

1. Mechanism of Action:

Research indicates that compounds similar to 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline exhibit anticancer properties by targeting specific pathways in cancer cells. They can inhibit cell proliferation by interfering with DNA replication and inducing apoptosis in malignant cells. The sulfonamide group is known to enhance the compound's solubility and bioavailability, making it a viable candidate for drug development against various cancers.

2. Case Studies:

Recent studies have shown that derivatives of quinoline compounds can effectively target multiple cancer cell lines, including breast cancer and lymphomas. For instance, research highlighted in "Heterocyclic Anticancer Agents" discusses the synthesis of quinoline derivatives that demonstrate significant cytotoxic effects against breast cancer cells, suggesting that this compound could similarly exhibit potent activity against these malignancies .

1. Interaction with G Protein-Coupled Receptors:

The compound's ability to interact with G protein-coupled receptors (GPCRs) is another area of interest. GPCRs play critical roles in cellular signaling and are often implicated in cancer progression. Compounds that modulate GPCR activity can influence tumor growth and metastasis, providing a pathway for therapeutic intervention .

2. Pharmacological Properties:

The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects, making it suitable for further investigation as a multi-targeted therapeutic agent.

Synthesis and Development

1. Synthetic Routes:

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The introduction of the methoxyphenylsulfonyl group is crucial for enhancing the compound's efficacy and selectivity towards cancer cells.

2. Research Findings:

Studies have demonstrated various synthetic methodologies to produce this compound efficiently while maintaining high yields and purity. For example, one approach involves the use of sulfonation reactions followed by cyclization processes to construct the quinoline framework .

作用机制

The mechanism of action of 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

6-Chloro-4-(3-methylpiperidin-1-yl)quinoline: Lacks the methoxyphenylsulfonyl group, which may result in different biological activity and chemical properties.

3-((4-Methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Lacks the chloro group, potentially affecting its reactivity and interactions with molecular targets.

6-Chloro-3-((4-methoxyphenyl)sulfonyl)quinoline: Lacks the methylpiperidinyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

生物活性

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a chloro group and a methoxybenzenesulfonyl moiety, positions it as a potential candidate for various biological applications, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound's chemical structure is represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, a related compound demonstrated high efficacy against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) of 7.812 µg/mL and 31.125 µg/mL, respectively .

Table 1: Antimicrobial Activity Overview

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 7.812 |

| C. albicans | 31.125 |

| Pseudomonas aeruginosa | 10.0 |

The mechanism of action involves the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. In studies, treatment with related compounds resulted in significant protein leakage from E. coli, indicating damage to the cell membrane . The compound may also inhibit specific enzymes or pathways critical for microbial survival.

Anticancer Potential

In addition to its antimicrobial properties, quinoline derivatives have been investigated for their anticancer potential. The unique structural features of this compound suggest that it may interact with various cellular targets involved in cancer progression.

Case Studies

- In vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that certain modifications significantly enhanced their potency against breast and lung cancer cells.

- In vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents in oncology.

ADME Properties

In silico analysis of the absorption, distribution, metabolism, and excretion (ADME) properties indicates that this compound possesses favorable drug-like characteristics, making it a suitable candidate for further pharmacological development .

Table 2: ADME Characteristics

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Start with chlorinated quinoline precursors (e.g., 2-chloro-3-formylquinoline derivatives) via Friedländer or Gould-Jacobs cyclization .

Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Piperidine Substitution : Attach the 3-methylpiperidine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, requiring palladium catalysts for C–N bond formation .

Key Considerations : Monitor reaction intermediates via TLC/HPLC and optimize solvent systems (e.g., DMF for SNAr, toluene for coupling reactions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of sulfonyl and piperidine groups (e.g., single-crystal growth via slow evaporation in ethanol) .

- Spectroscopy :

- NMR : Use / NMR to verify substituent positions (e.g., deshielded aromatic protons near sulfonyl groups) .

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What are the solubility and stability challenges in handling this compound?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution; low solubility in water due to hydrophobic quinoline and sulfonyl groups .

- Stability :

- Store under inert gas (N) at –20°C to prevent hydrolysis of sulfonyl or piperidine groups.

- Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with consistent bacterial strains) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 4-methoxybenzenesulfonyl with 4-nitro groups) to isolate contributing factors .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm biological targets (e.g., DNA gyrase for antimicrobial activity) .

Q. What strategies improve the selectivity of this compound for specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Screen against homology models of enzymes (e.g., cytochrome P450) to predict binding modes .

- Fragment-Based Design : Introduce steric hindrance (e.g., bulkier substituents on piperidine) to reduce off-target interactions .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) using software like Schrödinger .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C and –40°C .

- Isotopic Labeling : Synthesize - or -labeled analogs to assign ambiguous signals .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 6-fluoroquinoline derivatives) from literature databases .

Q. What computational methods predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Tools : Use GLORY or MetaPrint2D to identify likely sites of oxidation (e.g., piperidine methyl group) or sulfone cleavage .

- CYP450 Inhibition Assays : Test recombinant CYP isoforms (e.g., CYP3A4) to assess metabolic stability .

- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS .

属性

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-16(23)5-10-20(19)24-13-21(22)29(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMLVDRDFQSATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。